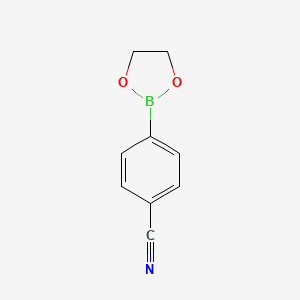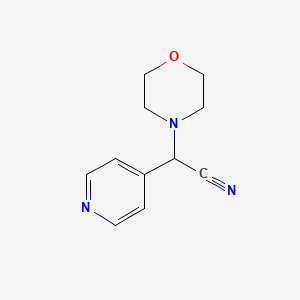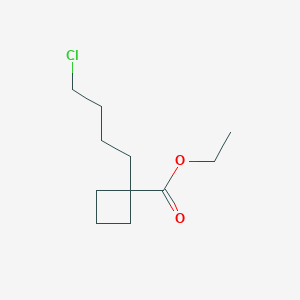
7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one can be achieved through various methods. One common synthetic route involves the reaction of 7-hydroxy-4-methylcoumarin with 4-hydroxybenzaldehyde in the presence of a catalytic amount of acetic acid and pyrrolidine in ethanol . This reaction yields (E)-7-hydroxy-3-[3-(4-hydroxyphenyl)acryloyl]-2H-chromen-2-one . Industrial production methods often involve optimizing reaction conditions, such as using green solvents and catalysts, to enhance yield and reduce environmental impact .
化学反应分析
7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
科学研究应用
7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds . In biology and medicine, it has been studied for its potential therapeutic effects, including its role in modulating reproductive function, inhibiting prostate growth, and acting as an antioxidant . Additionally, it has applications in the food industry as a dietary supplement due to its health benefits .
作用机制
The mechanism of action of 7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one involves its interaction with various molecular targets and pathways. It specifically binds to 5α-dihydrotestosterone (DHT) with high affinity, sequestering it from the androgen receptor . This interaction alters growth and physiological hormone responses regulated by androgens . Additionally, it has a modest affinity for estrogen receptor β, contributing to its estrogenic effects .
相似化合物的比较
7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one is unique compared to other similar compounds due to its specific binding affinity for DHT and its dual anti-androgenic and estrogenic effects . Similar compounds include daidzein, genistein, and glycitein, which are also isoflavones found in soybeans . equol’s ability to specifically bind and sequester DHT sets it apart from these other isoflavones .
属性
分子式 |
C16H12O4 |
|---|---|
分子量 |
268.26 g/mol |
IUPAC 名称 |
7-hydroxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one |
InChI |
InChI=1S/C16H12O4/c1-9-13-7-6-12(18)8-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,17-18H,1H3 |
InChI 键 |
NWVKVBBNCRPFPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

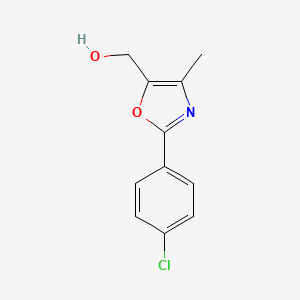
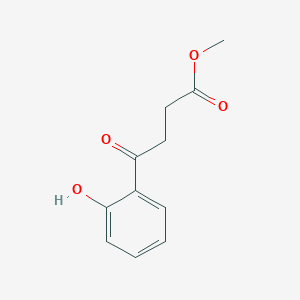
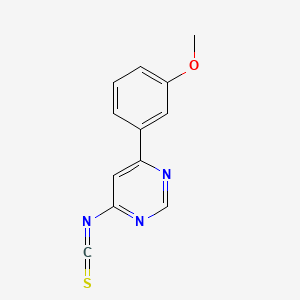
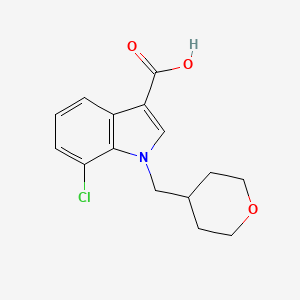
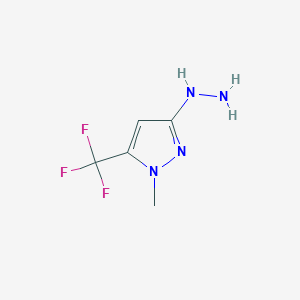
![1h-Indole-2-carboxylic acid,1-[[4-(2,5-dimethyl-1h-pyrrol-1-yl)phenyl]methyl]-3-phenyl-](/img/structure/B8527640.png)
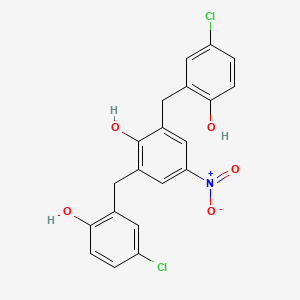
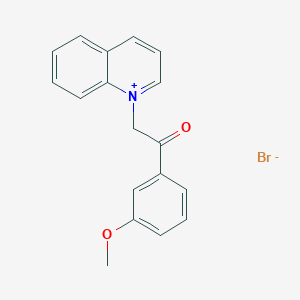
![4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylbut-3-yn-2-ol](/img/structure/B8527662.png)
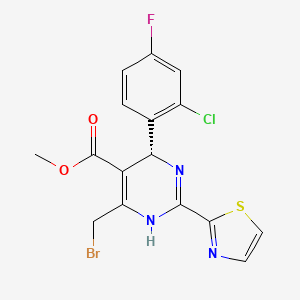
![1-[(4-Butylphenyl)methyl]piperazine](/img/structure/B8527704.png)
